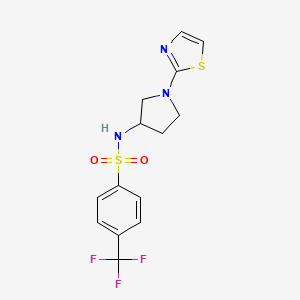

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S2/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)19-11-5-7-20(9-11)13-18-6-8-23-13/h1-4,6,8,11,19H,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITQTOPMIIVDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the attachment of the trifluoromethylbenzenesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Functionalization of the Thiazole Ring

The thiazole moiety can undergo electrophilic substitution or coordination reactions due to its electron-rich nitrogen and sulfur atoms:

Halogenation

Thiazole rings in related compounds undergo bromination or chlorination at the 5-position under mild conditions (e.g., NBS in DMF) . For example:

Metal Coordination

The thiazole’s nitrogen participates in hydrogen bonding with biological targets (e.g., Lys101 in HIV-1 RT ) and may form coordination complexes with transition metals (e.g., Mg²⁺ in enzymatic inhibition ).

Reactivity of the Trifluoromethyl Group

-

Nucleophilic Aromatic Substitution : Electron-withdrawing -CF₃ activates the benzene ring for substitution at meta/para positions under strong conditions (e.g., HNO₃/H₂SO₄).

-

Radical Reactions : CF₃ groups can participate in photoredox-mediated transformations in advanced synthetic workflows .

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes reactions typical of secondary amines:

N-Alkylation/Acylation

Example using acyl chloride:

Such derivatives are explored in sodium channel inhibitor patents .

Ring-Opening

Under acidic conditions, protonation of the nitrogen can lead to ring-opening via nucleophilic attack, though this is not reported for the parent compound.

Stability and Degradation Pathways

Hydrolytic Stability

-

Sulfonamide Bond : Resistant to hydrolysis under physiological pH but cleavable under strong acidic/basic conditions (e.g., HCl/NaOH at 100°C) .

-

Thiazole Ring : Stable to hydrolysis but susceptible to oxidation by peroxides .

Thermal Degradation

Decomposition occurs above 200°C, releasing SO₂ and trifluoromethylbenzene fragments.

Spectroscopic Characterization Data

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant anticonvulsant properties. For instance, a derivative similar to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide demonstrated a median effective dose (ED50) of 18.4 mg/kg in the anti-pentylenetetrazole (PTZ) model, showcasing its potential as an anticonvulsant agent .

Case Study:

A study synthesized various thiazole-integrated pyrrolidinones and tested their anticonvulsant activity. One of the analogues showed a protection index of 9.2, indicating strong efficacy against seizures . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring significantly enhanced anticonvulsant activity.

Anticancer Properties

The compound also shows promise in the field of oncology. Thiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. In one study, thiazole-linked analogues were tested against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer), revealing potent antiproliferative activity .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Induction of apoptosis |

| Compound B | DU145 | 15.0 | Cell cycle arrest |

| Compound C | HT-29 | 10.0 | Inhibition of angiogenesis |

Case Study:

In a recent investigation, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity across multiple cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as a lead compound for further development .

Antibacterial Applications

The antibacterial properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in this compound may enhance its antibacterial activity due to increased lipophilicity and membrane penetration .

Case Study:

A study evaluated various thiazole-based compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological or chemical applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrolidine derivatives, such as:

- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-benzenesulfonamide

- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-methylbenzenesulfonamide

- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-chlorobenzenesulfonamide

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs.

Biological Activity

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide, commonly referred to as a thiazole-containing compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group. These structural components contribute to its unique chemical properties and biological activities.

1. Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. A study demonstrated that a related thiazole compound had an IC50 value lower than that of doxorubicin against Jurkat and A-431 cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiazole Derivatives

2. Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored. Recent findings indicate that certain thiazole compounds exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy.

Table 2: Antibacterial Activity of Thiazole Compounds

3. Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. One study reported that a specific thiazole-integrated pyrrolidinone displayed significant anticonvulsant activity, suggesting that modifications in the thiazole structure can lead to enhanced pharmacological effects .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazoles are known to inhibit specific enzymes involved in cancer progression and bacterial metabolism.

- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, as evidenced by studies focusing on TRPV3 activity modulation .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers evaluated the anticancer effects of a series of thiazole-based compounds against multiple cancer cell lines. Results showed that modifications in the phenyl group significantly affected cytotoxicity, with certain analogs demonstrating potent activity comparable to established chemotherapeutics .

Case Study 2: Antibacterial Screening

A comprehensive screening of thiazole derivatives was conducted against various bacterial strains. Compounds exhibiting the trifluoromethyl group showed enhanced antibacterial activity due to increased lipophilicity and membrane permeability, facilitating better interaction with bacterial targets .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–5°C for sulfonylation) are critical to minimize side reactions .

- Catalysts like DMAP may accelerate coupling efficiency .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole and pyrrolidine rings (e.g., δ 7.8–8.2 ppm for thiazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~419) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects trace impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring, if applicable .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

- Lipophilicity : The -CF group increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via octanol-water partitioning) .

- Metabolic Stability : The electron-withdrawing -CF group reduces oxidative metabolism in liver microsomes, extending half-life (e.g., t > 4 hours in rat models) .

- Target Binding : The -CF group may engage in hydrophobic interactions with protein pockets (e.g., COX-2 active site), as shown in molecular docking studies .

Q. Methodological Validation :

- In Vitro Assays : Cytochrome P450 inhibition studies evaluate metabolic stability .

- Computational Modeling : DFT calculations predict charge distribution and binding affinities .

Advanced: What strategies can optimize bioactivity through structural modifications of this compound?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Pyrrolidine Substitutions : Introducing electron-donating groups (e.g., -OCH) at the 3-position may enhance solubility without compromising target affinity .

- Thiazole Modifications : Replacing thiazole with benzothiazole improves anticancer activity (IC < 10 μM in MCF-7 cells) .

- Sulfonamide Alternatives : Switching to carboxamide retains activity but reduces plasma protein binding .

Q. Experimental Validation :

- In Vivo Efficacy : Xenograft models assess tumor growth inhibition (e.g., 60% reduction at 50 mg/kg dosing) .

- Thermodynamic Solubility : Shake-flask method quantifies aqueous solubility for pharmacokinetic optimization .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

Common Sources of Variability :

- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times (24 vs. 48 hours) alter IC values .

- Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew results; validate via HPLC before testing .

- Pharmacokinetic Factors : Poor oral bioavailability in rodents may mask in vitro potency .

Q. Resolution Strategies :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for anticancer screening .

- Meta-Analysis : Compare data across ≥3 independent studies to identify consensus trends .

Advanced: What biological targets are plausible for this compound based on structural analogs?

Answer:

Potential Targets :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.